BETP

Description

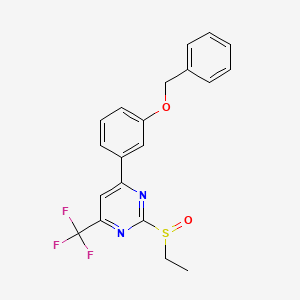

Structure

3D Structure

Properties

IUPAC Name |

2-ethylsulfinyl-4-(3-phenylmethoxyphenyl)-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O2S/c1-2-28(26)19-24-17(12-18(25-19)20(21,22)23)15-9-6-10-16(11-15)27-13-14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDFYGSSDDMNHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1371569-69-5 | |

| Record name | 1371569-69-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, a molecule of interest in pharmaceutical research. This document outlines a plausible multi-step synthetic pathway, culminating in the detailed, literature-documented final oxidation step. Each stage of the synthesis is presented with detailed experimental protocols, reagent specifications, and reaction conditions. Quantitative data is summarized for clarity, and a visual representation of the synthetic workflow is provided to facilitate understanding.

Introduction

Pyrimidine derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. The incorporation of a trifluoromethyl group can significantly enhance the metabolic stability and biological activity of these compounds. This guide focuses on the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, detailing a robust synthetic strategy that can be adapted by researchers in the field of drug discovery and development. The synthetic route involves the formation of a key pyrimidine intermediate followed by a controlled oxidation to yield the final sulfinyl product.

Synthetic Pathway Overview

The synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine can be conceptualized as a three-stage process. The initial stage involves the construction of the core pyrimidine ring, which is then followed by the introduction of the ethylthio group, and finally, a selective oxidation to the ethylsulfinyl group.

Caption: Synthetic pathway for the target molecule.

Experimental Protocols

Stage 1: Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine

This stage focuses on the construction of the pyrimidine core. Based on established pyrimidine synthesis methodologies, a plausible approach is the cyclocondensation of a 1,3-dicarbonyl compound with S-ethylisothiourea. A more direct, albeit with less detailed provenance of starting materials in the available literature, is a microwave-assisted coupling reaction.[1]

Protocol: Microwave-Assisted Synthesis [1]

A mixture of 4-chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (1.50 g, 3.67 mmol), sodium ethanethiolate (154 mg, 1.84 mmol per tube), and ethanethiol (1 ml per tube) in tetrahydrofuran (THF) (6 ml total, divided between six microwave reaction tubes) is prepared. The sealed vials are heated to 100°C for 20 minutes under microwave irradiation. After cooling, the contents of the tubes are recombined and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography.

Stage 2: Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine

The final step of the synthesis is the selective oxidation of the thioether to a sulfoxide. This is a common transformation in organic synthesis, often achieved with peroxy acids.

Protocol: Oxidation with m-CPBA

To a solution of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine (0.90 mmol) in dichloromethane (10 ml), meta-chloroperoxybenzoic acid (m-CPBA) (468 mg, 2.71 mmol) is added at room temperature. The reaction mixture is stirred at this temperature for 4 hours. Following the reaction, the solvent is removed in vacuo. The resulting crude product is purified by silica gel chromatography.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time | Product | Yield (%) |

| 1 | 4-chloro-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine, Sodium ethanethiolate, Ethanethiol | Tetrahydrofuran | 100 (Microwave) | 20 min | 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine | 53%[1] |

| 2 | 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine | m-CPBA, Dichloromethane | Room Temp. | 4 h | 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine | Not explicitly stated for ethyl version, but 65% for methylsulfonyl analogue |

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine. By following the outlined procedures, researchers can reliably produce this compound for further study in drug discovery and development programs. The provided data and visualizations offer a clear and concise understanding of the synthetic workflow.

References

A Technical Guide to the Characterization of Trifluoromethylpyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the characterization of trifluoromethylpyrimidine derivatives, a class of heterocyclic compounds of significant interest in drug discovery and agrochemical research. The strategic incorporation of the trifluoromethyl group into the pyrimidine scaffold often leads to enhanced biological activity, improved metabolic stability, and increased bioavailability.[1][2] This guide details the synthesis, spectroscopic analysis, and biological evaluation of these derivatives, offering detailed methodologies and a summary of key quantitative data to facilitate further research and development.

Synthesis of Trifluoromethylpyrimidine Derivatives

The synthesis of trifluoromethylpyrimidine derivatives is typically achieved through multi-step reactions involving the construction of the core pyrimidine ring followed by functionalization. A common synthetic strategy involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amidine or guanidine derivative.

General Synthetic Workflow

The synthesis of novel trifluoromethylpyrimidine derivatives often follows a structured workflow, beginning with commercially available starting materials and proceeding through several key transformations.

Detailed Experimental Protocol: Synthesis of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety[3][4]

This protocol describes a four-step synthesis to obtain trifluoromethyl pyrimidine derivatives containing an amide moiety.

Step 1: Synthesis of Intermediate 2

-

A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours.

-

The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford the intermediate 2-hydroxy-4-(trifluoromethyl)pyrimidine.

Step 2: Synthesis of Intermediate 3

-

Intermediate 2 (1.0 eq) is added to phosphorus oxychloride (POCl3) (5.0 eq) and heated at reflux for 4 hours.

-

The excess POCl3 is removed under reduced pressure, and the residue is poured onto ice water. The resulting precipitate is filtered, washed with cold water, and dried to yield 2-chloro-4-(trifluoromethyl)pyrimidine.

Step 3: Synthesis of Intermediate 4

-

A solution of a substituted phenol (1.0 eq) and potassium carbonate (K2CO3) (2.0 eq) in N,N-dimethylformamide (DMF) is stirred at room temperature for 30 minutes.

-

Intermediate 3 (1.2 eq) is added, and the mixture is stirred at 80°C for 5-8 hours.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which is purified by column chromatography.

Step 4: Synthesis of Final Amide Derivatives

-

To a solution of the appropriate carboxylic acid (1.2 eq) in dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

The mixture is stirred at room temperature for 30 minutes, followed by the addition of Intermediate 4 (1.0 eq).

-

The reaction is stirred for an additional 10-16 hours at room temperature.

-

The reaction mixture is diluted with DCM, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography.

Spectroscopic Characterization

The structural elucidation of the synthesized trifluoromethylpyrimidine derivatives is performed using a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure and confirm the presence of the trifluoromethyl group and other functional moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds and confirm their elemental composition.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule, confirming bond lengths, bond angles, and stereochemistry.

Biological Activity and Evaluation

Trifluoromethylpyrimidine derivatives have been investigated for a wide range of biological activities, including antifungal, insecticidal, anticancer, and antiviral properties.[3][4][5]

Antifungal Activity

The antifungal activity of these derivatives is often evaluated against a panel of plant pathogenic fungi.

Experimental Protocol: Mycelial Growth Inhibition Assay [5]

-

The test compounds are dissolved in a suitable solvent (e.g., DMSO) to a specific concentration.

-

The compound solution is added to a potato dextrose agar (PDA) medium to achieve the desired final concentration.

-

A mycelial disc of the test fungus is placed in the center of the PDA plate.

-

The plates are incubated at a controlled temperature (e.g., 25°C) for a specified period.

-

The diameter of the fungal colony is measured, and the percentage of inhibition is calculated relative to a control plate containing only the solvent.

Table 1: In Vitro Antifungal Activity of Selected Trifluoromethylpyrimidine Derivatives

| Compound | Target Fungi | Concentration (µg/mL) | Inhibition (%) | Reference |

| 5i | Colletotrichum truncatum (CT) | 100 | 73.2 | [5] |

| 5t | Colletotrichum truncatum (CT) | 100 | 71.0 | [5] |

| 5k | Colletotrichum gloeosporioides (CG) | 100 | 62.2 | [5] |

| 5u | Colletotrichum gloeosporioides (CG) | 100 | 60.0 | [5] |

| 5u | Rhizoctonia solani (RS) | 100 | 88.6 | [5] |

| Azoxystrobin | Colletotrichum truncatum (CT) | 100 | 72.5 | [5] |

| Azoxystrobin | Colletotrichum gloeosporioides (CG) | 100 | 61.4 | [5] |

| Azoxystrobin | Rhizoctonia solani (RS) | 100 | 78.4 | [5] |

Antiviral Activity

Certain trifluoromethylpyrimidine derivatives have shown promising activity against plant viruses, such as tobacco mosaic virus (TMV).

Experimental Protocol: Antiviral Activity Assay against TMV [5]

-

Curative Activity: The upper leaves of tobacco plants are inoculated with TMV. After 2-3 days, the test compound solution is smeared on the inoculated leaves.

-

Protective Activity: The test compound solution is smeared on the leaves of healthy tobacco plants. After 24 hours, the leaves are inoculated with TMV.

-

The number of local lesions is counted after 3-4 days of incubation, and the inhibition rate is calculated compared to a control group.

Table 2: In Vivo Antiviral Activity of Selected Trifluoromethylpyrimidine Derivatives against TMV

| Compound | Activity Type | EC₅₀ (µg/mL) | Reference |

| 5j | Curative | 126.4 | [5] |

| 5m | Protective | 103.4 | [5] |

| Ningnanmycin | Curative | >500 | [5] |

| Ningnanmycin | Protective | >500 | [5] |

Anticancer Activity

The anticancer potential of these compounds has been evaluated against various human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC₅₀) is calculated.

Table 3: In Vitro Anticancer Activity of Selected Trifluoromethylpyrimidine Derivatives

| Compound | Cell Line | Concentration (µg/mL) | Inhibition (%) | Reference |

| Derivative A | PC3 (Prostate) | 5 | Moderate | [4] |

| Derivative B | K562 (Leukemia) | 5 | Moderate | [4] |

| Derivative C | HeLa (Cervical) | 5 | Moderate | [4] |

| Derivative D | A549 (Lung) | 5 | Moderate | [4] |

| Doxorubicin | PC3, K562, HeLa, A549 | 5 | High | [4] |

Kinase Inhibition

Some trifluoromethylpyrimidine derivatives have been designed as potent inhibitors of specific kinases involved in cancer signaling pathways, such as FLT3 and CHK1.[6]

FLT3 mutations and CHK1 activation are known to contribute to the pathogenesis and drug resistance of AML. Dual inhibition of these kinases presents a promising therapeutic strategy.

Table 4: Kinase Inhibitory Activity of Compound 30

| Kinase | IC₅₀ (nM) | Reference |

| FLT3-D835Y | 1.5 | [6] |

| CHK1 | 3.2 | [6] |

| c-Kit | >1000 | [6] |

Conclusion

Trifluoromethylpyrimidine derivatives represent a versatile and promising class of compounds with a wide range of biological activities. The methodologies and data presented in this guide provide a solid foundation for researchers in the fields of medicinal chemistry and agrochemical science to design, synthesize, and characterize novel derivatives with enhanced efficacy and desirable pharmacokinetic properties. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the development of new therapeutic agents and crop protection products.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 4. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of novel pyrimidine compounds, which are of significant interest in modern drug discovery due to their diverse biological activities. Pyrimidine derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1] Understanding their physicochemical properties is paramount for optimizing absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, thereby enhancing their potential as therapeutic agents.

Quantitative Physicochemical Data of Representative Novel Pyrimidine Analogs

The following table summarizes key physicochemical properties for a selection of recently developed pyrimidine derivatives. These compounds have been chosen to illustrate the range of properties observed in this chemical class.

| Compound ID | Structure | Melting Point (°C) | LogP | Aqueous Solubility (µg/mL) | pKa | Reference |

| XYZ-I-71 | N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)octanamide | 119-120 | 2.27 | Not Reported | Not Reported | [2] |

| XYZ-I-73 | N-(5-fluoro-2-oxo-1-(tetrahydrofuran-2-yl)-1,2-dihydropyrimidin-4-yl)dodecanamide | 107-108 | 3.94 | Not Reported | Not Reported | [2] |

| Compound 8 | Imatinib derivative with an efflux resistance breaker (ERB) fragment | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

| Compound 9 | Imatinib derivative with an ERB fragment | Not Reported | Not Reported | Not Reported | Not Reported | [3] |

Detailed Experimental Protocols

The accurate determination of physicochemical properties is crucial for the successful development of drug candidates. Below are detailed methodologies for key experiments.

Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method

The shake-flask method remains the gold standard for determining the partition coefficient (LogP for non-ionizable compounds) and distribution coefficient (LogD for ionizable compounds).[4][5]

Principle: This method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4). The ratio of the compound's concentration in the two phases provides the partition or distribution coefficient.

Materials:

-

n-octanol (pre-saturated with the aqueous buffer)

-

Aqueous buffer (e.g., PBS, pH 7.4, pre-saturated with n-octanol)

-

Test compound

-

Vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Solutions:

-

Partitioning:

-

Add a known volume of the n-octanol and aqueous phases to a vial.

-

Spike the vial with a small volume of the compound's stock solution. The final concentration should be within the linear range of the analytical method.

-

Securely cap the vials and shake them for a predetermined time (e.g., 1 to 24 hours) to reach equilibrium.[6] The shaking speed and duration should be optimized to avoid emulsion formation.[6]

-

-

Phase Separation:

-

Centrifuge the vials to ensure complete separation of the n-octanol and aqueous layers.

-

-

Analysis:

-

Carefully withdraw an aliquot from each phase.

-

Determine the concentration of the compound in each aliquot using a validated analytical method.

-

-

Calculation:

-

The LogD is calculated using the following formula: LogD = log10([Compound]octanol / [Compound]aqueous)

-

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's oral bioavailability. Both thermodynamic and kinetic solubility assays are commonly employed.

This method determines the equilibrium solubility of a compound.

Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.

Materials:

-

Solid test compound

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

Vials with screw caps

-

Shaker or stirrer

-

Filtration device (e.g., 0.45 µm syringe filter)

-

Analytical instrument for concentration measurement

Procedure:

-

Add an excess amount of the solid compound to a vial containing the aqueous buffer.

-

Shake or stir the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[7]

-

Allow the suspension to settle, then filter the supernatant to remove any undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[7]

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the point at which precipitation occurs is determined.

Materials:

-

DMSO stock solution of the test compound

-

Aqueous buffer

-

96-well microplate

-

Plate reader capable of detecting light scattering or turbidity

Procedure:

-

Add the aqueous buffer to the wells of a microplate.

-

Make serial dilutions of the DMSO stock solution and add them to the wells.

-

Incubate the plate for a short period (e.g., 1-2 hours).

-

Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed is considered the kinetic solubility.[7]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is essential for understanding the ionization state of a compound at different pH values, which affects its solubility, permeability, and target binding.

Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is monitored with a pH meter. The pKa can be determined from the titration curve.

Materials:

-

Test compound

-

Standardized solution of a strong acid (e.g., HCl) or strong base (e.g., NaOH)

-

Potentiometer with a pH electrode

-

Burette

-

Stirrer

Procedure:

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of the test compound in a suitable solvent (e.g., water or a co-solvent system).

-

Titrate the solution by adding small, precise volumes of the standardized titrant.

-

Record the pH after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[8] The equivalence point can be determined from the inflection point of the titration curve or by plotting the first or second derivative of the curve.[9]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the development of novel pyrimidine compounds.

Signaling Pathways

Many novel pyrimidine derivatives are designed to modulate specific signaling pathways implicated in disease.

Experimental Workflow for Synthesis and Physicochemical Profiling

The development of novel pyrimidine compounds follows a structured workflow from initial synthesis to detailed characterization.

References

- 1. Anticancer Potential of Novel Pyrimidine Analogs: Recent Updates | Medicinal & Analytical Chemistry International Journal [medwinpublisher.org]

- 2. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. LogP / LogD shake-flask method [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

The Diverse In Vitro Biological Activities of Pyrimidine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[1] This has inspired the synthesis and evaluation of a multitude of pyrimidine derivatives, revealing a broad spectrum of in vitro pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This technical guide provides an in-depth overview of these activities, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Pyrimidine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, such as uncontrolled cell proliferation, survival, and angiogenesis.[2][3] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.[4]

Quantitative Anticancer Data

The in vitro cytotoxic effects of pyrimidine compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. A lower IC50 value indicates greater potency. The following tables summarize the IC50 values for a selection of pyrimidine derivatives.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | LoVo (Colon) | 0.08 - 15.4 | [5] |

| LoVo/DX (Colon, resistant) | 0.12 - 21.6 | [5] | |

| MCF-7 (Breast) | 0.15 - 25.8 | [5] | |

| A549 (Lung) | 0.11 - 19.3 | [5] | |

| Fused Pyrimidines | HEPG2 (Liver) | 17.4 - 23.6 | [3] |

| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 0.02 - 1.5 | [6] |

| C32 (Amelanotic Melanoma) | 0.03 - 2.1 | [6] | |

| DU145 (Prostate) | 0.04 - 3.2 | [6] | |

| 1,2,3-Triazole-pyrimidine Hybrids | MGC-803 (Gastric) | 4.64 - 64 | [7] |

| Phenyl amino pyrimidine (PAP) Derivatives | K562 (Leukemia) | 2.29 - >50 | [8] |

Key Signaling Pathways in Cancer Targeted by Pyrimidines

1. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway:

The EGFR signaling cascade plays a pivotal role in cell proliferation, survival, and metastasis. Many pyrimidine derivatives have been designed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP for binding to the catalytic domain of the receptor and thereby blocking downstream signaling.[9][]

Caption: EGFR signaling pathway inhibited by pyrimidine derivatives.

2. PI3K/Akt/mTOR Signaling Pathway:

This pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a common event in many cancers. Pyrimidine-based compounds can inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.[11][12][13][14]

Caption: PI3K/Akt/mTOR pathway showing inhibition points for pyrimidine compounds.

3. Dihydrofolate Reductase (DHFR) Inhibition:

DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides required for DNA replication. Pyrimidine analogs, such as methotrexate, act as potent DHFR inhibitors, leading to the depletion of tetrahydrofolate and subsequent cell death.[15][16][17]

Caption: Dihydrofolate Reductase (DHFR) inhibition by pyrimidine compounds.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have shown promising activity against a range of bacteria and fungi.[18][19]

Quantitative Antimicrobial Data

The in vitro antimicrobial efficacy of pyrimidine compounds is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrimidine Derivatives | Pseudomonas aeruginosa | - | [20] |

| Escherichia coli | 62.5 | [19] | |

| Staphylococcus aureus | 62.5 | [19] | |

| Staphylococcus pyogenes | 62.5 | [19] | |

| Candida albicans | 250 | [19] | |

| Fused Pyridine-Pyrimidine Hybrids | E. coli | 62.5 | [19] |

| S. aureus | 62.5 | [19] | |

| S. pyogenes | 62.5 | [19] | |

| C. albicans | 250 | [19] | |

| 1,2,4-Triazolo[1,5-a]pyrimidines | K. pneumoniae (MDR) | 1.95 - 15.62 | [18] |

| MRSA1 (MDR) | 0.98 - 7.81 | [18] |

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, including cancer and cardiovascular disorders. Certain pyrimidine derivatives have been found to exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[20][21]

Quantitative Anti-inflammatory Data

The in vitro anti-inflammatory activity of pyrimidine compounds is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, with selectivity for COX-2 being a desirable trait to minimize gastrointestinal side effects.

| Compound Class | Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Pyrazolo[3,4-d]pyrimidine Derivatives | COX-1 | 2.5 - >100 | 0.04 - >285 | [20] |

| COX-2 | 0.04 - 0.36 | [20] | ||

| Pyrano[2,3-d]pyrimidines | COX-2 | 0.04 | - | [20] |

| Pyrimidine-5-carbonitriles | COX-2 | 0.16 - 0.20 | - | [18] |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation of the biological activities of pyrimidine compounds. Below are methodologies for key in vitro assays.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which is then solubilized and quantified spectrophotometrically.

-

Materials:

-

96-well plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyrimidine compounds and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is calculated as a percentage of the control (untreated cells).

-

2. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Materials:

-

96-well plates

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

-

Tris-base solution (10 mM)

-

Microplate reader

-

-

Procedure:

-

Seed and treat cells as described for the MTT assay.

-

After the treatment period, gently add 50 µL of cold 50% (w/v) TCA to each well to fix the cells and incubate for 1 hour at 4°C.

-

Wash the plates five times with tap water and allow them to air dry.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

-

Materials:

-

Petri plates with appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi)

-

Microbial cultures

-

Sterile cork borer

-

Micropipettes

-

Incubator

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

Evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.

-

Aseptically punch wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Add a defined volume (e.g., 50-100 µL) of the pyrimidine compound solution at different concentrations into the wells. A solvent control and a standard antibiotic are also included.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

-

Enzyme Inhibition Assay

In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.

-

Materials:

-

COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric detection kit

-

Microplate reader

-

-

Procedure:

-

The assay is typically performed in a 96-well plate format.

-

The pyrimidine compound is pre-incubated with the COX-2 enzyme in a reaction buffer.

-

The enzymatic reaction is initiated by the addition of arachidonic acid.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The product of the reaction (e.g., prostaglandin H2) is measured using a colorimetric or fluorometric probe.

-

The percentage of inhibition is calculated by comparing the enzyme activity in the presence and absence of the test compound.

-

IC50 values are determined from a dose-response curve.

-

Conclusion

The pyrimidine scaffold continues to be a highly privileged structure in the design and development of new therapeutic agents. The diverse in vitro biological activities, ranging from potent anticancer and antimicrobial effects to significant anti-inflammatory properties, highlight the remarkable versatility of this heterocyclic core. The data and methodologies presented in this guide underscore the importance of continued research into novel pyrimidine derivatives. Future efforts focusing on optimizing the structure-activity relationships, elucidating detailed mechanisms of action, and exploring novel therapeutic targets will undoubtedly lead to the discovery of next-generation pyrimidine-based drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [mdpi.com]

- 7. Theoretical calculations of molecular descriptors for anticancer activities of 1, 2, 3-triazole-pyrimidine derivatives against gastric cancer cell line (MGC-803): DFT, QSAR and docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. google.com [google.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Dihydrofolate reductase inhibitor - Wikipedia [en.wikipedia.org]

- 16. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]

- 17. dihydrofolate reductase inhibitor | PDF [slideshare.net]

- 18. mdpi.com [mdpi.com]

- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Unlocking New Therapeutic Avenues: Trifluoromethylpyrimidines as Potent Multi-Targeted Agents in Oncology

A Technical Guide for Researchers and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into pyrimidine scaffolds has emerged as a powerful approach in modern medicinal chemistry, yielding a new generation of compounds with significant therapeutic potential, particularly in the realm of oncology. This in-depth technical guide explores the burgeoning field of trifluoromethylpyrimidines, elucidating their primary therapeutic targets, summarizing key quantitative data, providing detailed experimental methodologies, and visualizing the intricate signaling pathways they modulate.

Core Therapeutic Targets: A Multi-pronged Attack on Cancer

Research into trifluoromethylpyrimidine derivatives has revealed their ability to engage with multiple key targets within cancer cells, disrupting critical signaling cascades that drive tumor growth, proliferation, and survival. The primary therapeutic targets identified to date fall into two main categories: protein kinases within crucial signaling pathways and deubiquitinating enzymes.

Kinase Inhibition: Disrupting Aberrant Signaling Networks

Trifluoromethylpyrimidines have demonstrated significant potential as inhibitors of key kinases in two of the most frequently dysregulated signaling pathways in cancer:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival. Several trifluoromethylpyrimidine-containing compounds have been shown to inhibit key kinases within this cascade, including PI3K and mTOR, leading to the suppression of downstream signaling and induction of apoptosis.

-

RAS/Raf/MEK/ERK Pathway: This pathway plays a critical role in cell proliferation, differentiation, and survival. Certain trifluoromethylpyrimidine derivatives have been identified as potential inhibitors of MEK1 kinase, a pivotal component of this cascade, thereby blocking downstream signaling to ERK and inhibiting cancer cell proliferation.

Deubiquitinase Inhibition: Targeting Protein Stability

Beyond kinase inhibition, a novel and promising therapeutic target for trifluoromethylpyrimidines is Ubiquitin-Specific Protease 7 (USP7) . USP7 is a deubiquitinating enzyme that plays a crucial role in stabilizing various oncoproteins, including MDM2, which is a key negative regulator of the tumor suppressor p53. By inhibiting USP7, trifluoromethylpyrimidines can lead to the degradation of MDM2, resulting in the stabilization and activation of p53, which in turn can trigger apoptosis in cancer cells.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of various trifluoromethylpyrimidine derivatives has been quantified using in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below, providing a comparative overview of their potency.

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Ursolic Acid-Pyrimidine Hybrids | 7b | MCF-7 (Breast) | 0.48 ± 0.11 | [1][2][3] |

| 7b | HeLa (Cervical) | 0.74 ± 0.13 | [1][2][3] | |

| 7b | HepG2 (Liver) | - | [1][2][3] | |

| 7b | A549 (Lung) | - | [1][2][3] | |

| Thiazolo[4,5-d]pyrimidines | 3b | A375 (Melanoma) | - | |

| 3b | C32 (Melanoma) | - | ||

| 3b | DU145 (Prostate) | - | ||

| 3b | MCF-7 (Breast) | - | ||

| Polysubstituted Pyrimidines | XXId | PC-3 (Prostate) | 4.42 ± 0.46 | |

| XXIe | PC-3 (Prostate) | 4.85 ± 0.59 | ||

| Thienopyrimidine Derivatives | 9a | HepG-2 (Liver) | 12.32 ± 0.96 | [4] |

| 9a | A549 (Lung) | 11.30 ± 1.19 | [4] | |

| 9a | PC-3 (Prostate) | 14.69 ± 1.32 | [4] | |

| 9a | MCF-7 (Breast) | 9.80 ± 0.93 | [4] | |

| 9a (PI3Kα inhibition) | - | 9.47 ± 0.63 | [4] |

Key Experimental Methodologies

The following section provides detailed protocols for the key experimental assays utilized in the evaluation of trifluoromethylpyrimidines.

Synthesis of 2-Amino-4-Aryl-Pyrimidine Derivatives of Ursolic Acid[3]

-

Oxidation of Ursolic Acid: Ursolic acid (1) is oxidized using Jones reagent to yield 3-oxo-ursolic acid (2).

-

Claisen-Schmidt Condensation: Compound 2 is reacted with various substituted benzaldehydes to synthesize chalcone derivatives (3a-j).

-

Methyl Esterification: The carboxyl group of compounds 3a-j is subjected to methyl esterification to produce the corresponding methyl ester derivatives (4a-j).

-

Cyclization: The chalcone derivatives are then cyclized with guanidine hydrochloride in the presence of a base to form the 2-amino-4-aryl-pyrimidine ring.

-

Amide Formation: The carboxyl group of the pyrimidine derivatives is activated and reacted with N,N-dimethylpropane-1,3-diamine to yield the final amide derivatives (e.g., 7b).

MTT Assay for Cell Viability[4][5][6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10^4 cells/mL and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the trifluoromethylpyrimidine derivatives for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Western Blot Analysis for Signaling Pathway Proteins[9][10][11][12]

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Treated and untreated cancer cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., p-AKT, AKT, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and β-actin).

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by trifluoromethylpyrimidines.

References

A Technical Guide to Preliminary Cytotoxicity Screening of Novel Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of novel pyrimidine derivatives. It covers essential experimental protocols, data presentation, and the underlying signaling pathways involved in pyrimidine-induced cell death. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to Pyrimidine Derivatives in Cancer Research

Pyrimidine and its fused heterocyclic derivatives represent a pivotal class of compounds in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] Many pyrimidine derivatives have been developed as potent anticancer agents by targeting various aspects of cancer cell proliferation and survival.[2] The preliminary assessment of the cytotoxic effects of newly synthesized pyrimidine compounds is a critical first step in the identification of potential therapeutic candidates. This guide outlines the standard methodologies for this initial screening process.

Synthesis of Cytotoxic Pyrimidine Derivatives

A common and efficient method for synthesizing a class of biologically active pyrimidine derivatives, specifically 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is the Biginelli reaction. This one-pot multicomponent reaction offers a straightforward approach to generating a diverse library of pyrimidine analogs for screening.[3]

General One-Pot Synthesis of Dihydropyrimidinone Derivatives

This protocol is adapted from a green chemistry approach for the synthesis of DHPMs.[4]

Materials:

-

Aromatic aldehyde (1 equivalent)

-

Ethyl acetoacetate (1 equivalent)

-

Urea or thiourea (1.5 equivalents)

-

Biocatalyst (e.g., Citrus macroptera juice) or a Lewis acid catalyst

-

Ethanol (for recrystallization)

Procedure:

-

Combine equimolar quantities of the aromatic aldehyde, ethyl acetoacetate, and urea/thiourea in a reaction vessel.

-

Add a catalytic amount of a suitable catalyst. For a green synthesis approach, a small amount of Citrus macroptera juice can be used.[4]

-

Stir the reaction mixture at room temperature or under reflux, monitoring the reaction progress using thin-layer chromatography (TLC).[3][4]

-

Upon completion, the solid product will precipitate out of the reaction mixture.

-

Filter the crude solid product and wash it with cold water.

-

Recrystallize the product from hot ethanol to obtain the pure dihydropyrimidinone derivative.[4]

-

Characterize the synthesized compound using techniques such as FT-IR, NMR, and mass spectrometry to confirm its structure.

In Vitro Cytotoxicity Assays

A variety of in vitro assays are available to assess the cytotoxicity of novel compounds. The most common and foundational of these is the MTT assay, which measures cell metabolic activity as an indicator of cell viability. To gain a more comprehensive understanding of the cytotoxic mechanism, the MTT assay is often complemented with assays that measure membrane integrity (LDH assay) and apoptosis (Annexin V/PI assay).

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that is widely used to assess cell viability and the cytotoxic effects of drugs.[5][6] It is based on the ability of mitochondrial dehydrogenases in metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6]

Materials:

-

96-well tissue culture plates

-

Cancer cell line of interest (e.g., A549, MCF-7, HepG2)

-

Complete cell culture medium

-

Novel pyrimidine derivatives (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of approximately 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][7]

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in complete culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include untreated cells as a negative control and a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds). Incubate for the desired treatment duration (typically 24, 48, or 72 hours).[8]

-

MTT Addition: After the incubation period, carefully remove the medium and add 50-100 µL of fresh medium containing 10-20 µL of MTT solution to each well. Incubate the plate for 2-4 hours at 37°C.[4][8]

-

Formazan Solubilization: If viable cells are present, they will convert the MTT into insoluble purple formazan crystals. Carefully remove the MTT-containing medium without disturbing the crystals. Add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5][8]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.[8]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the untreated control. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).[8]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[9][10]

Materials:

-

96-well plates with cultured cells and test compounds (from a parallel experiment to the MTT assay)

-

LDH Assay Kit (containing substrate mix and assay buffer)

-

Microplate reader

Protocol:

-

Prepare Controls: Include wells for:

-

Spontaneous LDH release: Untreated cells.

-

Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).

-

Medium background: Culture medium without cells.

-

-

Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed to pellet any detached cells. Carefully transfer the supernatant from each well to a new 96-well plate.[9]

-

Reaction Setup: Add the LDH reaction mix (substrate and buffer) to each well containing the supernatant. Incubate the plate at room temperature for approximately 30 minutes, protected from light.[9]

-

Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm using a microplate reader.[9]

-

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

The Annexin V/PI assay is a widely used method to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[11][12]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

1x Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Harvesting: After treatment, harvest the cells (both adherent and suspension) and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1x Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

-

Analysis: Add 400 µL of 1x binding buffer to each tube and analyze the cells by flow cytometry within one hour.[13]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Data Presentation

Summarizing the quantitative data from cytotoxicity screening in a clear and structured format is crucial for the comparison and interpretation of results.

IC50 Values of Novel Pyrimidine Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 4 | Pyrido[2,3-d]pyrimidine | MCF-7 | 0.57 | [14] |

| 11 | Pyrido[2,3-d]pyrimidine | MCF-7 | 1.31 | [14] |

| 4 | Pyrido[2,3-d]pyrimidine | HepG2 | 1.13 | [14] |

| 11 | Pyrido[2,3-d]pyrimidine | HepG2 | 0.99 | [14] |

| 3f | Camphor-based pyrimidine | MDA-MB-231 | < 10 | [1] |

| 6 | 6-hydrazinopyrimidine | A549 | > 10 | [2] |

| 5l | 3,4-dihydropyrimidine | A549 | 18.65 | [15] |

| 5l | 3,4-dihydropyrimidine | HeLa | 26.59 | [15] |

| 5l | 3,4-dihydropyrimidine | MCF-7 | 31.82 | [15] |

| 12 | Tetrahydropyrimidine | Various | 0.037 | [16] |

| 15 | Tetrahydropyrimidine | Various | 0.035 | [16] |

Signaling Pathways in Pyrimidine-Induced Cytotoxicity

Understanding the molecular mechanisms by which pyrimidine derivatives induce cell death is essential for their development as targeted cancer therapeutics. Two key pathways often implicated are the apoptosis signaling pathway and the PIM-1 kinase pathway.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary cytotoxicity screening of novel pyrimidine derivatives.

Figure 1. Workflow for preliminary cytotoxicity screening.

Apoptosis Signaling Pathways

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which execute the final stages of cell death.[17][18]

Figure 2. Intrinsic and extrinsic apoptosis pathways.

PIM-1 Kinase Signaling Pathway

PIM-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis resistance in various cancers.[19][20] It is often overexpressed in tumors and represents a promising target for anticancer drug development. Some pyrimidine derivatives have been shown to inhibit PIM-1 kinase, leading to apoptosis.[14]

Figure 3. PIM-1 kinase signaling pathway and inhibition.

Conclusion

The preliminary cytotoxicity screening of novel pyrimidine derivatives is a multifaceted process that combines organic synthesis, in vitro cell-based assays, and an understanding of molecular signaling pathways. By following the detailed protocols and data presentation guidelines outlined in this technical guide, researchers can effectively identify and characterize promising pyrimidine-based anticancer drug candidates for further development. The use of multiple cytotoxicity assays provides a more robust and comprehensive initial assessment, while an understanding of the underlying mechanisms of action can guide the rational design of more potent and selective therapeutic agents.

References

- 1. Novel camphor-based pyrimidine derivatives induced cancer cell death through a ROS-mediated mitochondrial apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]

- 4. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03969E [pubs.rsc.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. atcbiotech.com [atcbiotech.com]

- 10. m.youtube.com [m.youtube.com]

- 11. google.com [google.com]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Synthesis of Novel 3,4‐Dihydropyrimidine Derivatives, Cytotoxic Activity Evaluation, Apoptosis, Molecular Docking Studies, and MD Simulations | Semantic Scholar [semanticscholar.org]

- 16. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aacrjournals.org [aacrjournals.org]

Methodological & Application

Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: An Application Note

For research, scientific, and drug development professionals.

This document outlines the protocol for the synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, a pyrimidine derivative with potential applications in medicinal chemistry. The synthesis involves a two-step process commencing with the preparation of the thioether precursor followed by its oxidation to the desired sulfoxide.

Summary of Synthetic Steps

The synthesis is achieved through two key transformations:

-

Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine: This intermediate is prepared via a substitution reaction.

-

Oxidation to 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine: The final product is obtained by the oxidation of the thioether intermediate.

Data Presentation

| Compound | Molecular Formula | Molecular Weight | Yield (%) | Physical State |

| 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine | C₂₀H₁₇F₃N₂OS | 391.0 (M+H)⁺ | 53 | Yellow oil |

| 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP) | C₂₀H₁₇F₃N₂O₂S | 406.4 g/mol | 65 | Yellow oil |

| 4-(3-(benzyloxy)phenyl)-2-(methylsulfonyl)-6-(trifluoromethyl)pyrimidine (related compound) | C₁₉H₁₅F₃N₂O₂S | 408.4 g/mol | 65 | Yellow oil |

Experimental Protocols

Step 1: Synthesis of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine

This procedure describes the synthesis of the thioether intermediate.

Materials:

-

Appropriate starting materials (not specified in the provided search result, but likely a halo-pyrimidine derivative)

-

Ethyl mercaptan or equivalent

-

Solvent (not specified)

-

Reagents for workup (e.g., ethyl acetate, sodium sulfate)

Procedure:

-

The reaction is heated at 100°C for 20 minutes under microwave irradiation.

-

The reaction mixture is then diluted with ethyl acetate (50 ml).

-

The organic layer is dried over sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by silica gel chromatography (CombiFlash, 0%–2% ethyl acetate in petroleum ether) to yield 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine as a yellow oil (53% yield).

-

Characterization: m/z = 391.0 [M+H]⁺; ¹H NMR (400 MHz, CDCl₃) δ 7.75–7.81 (m, 1H), 7.69 (d, J = 7.53 Hz, 1H), 7.61 (s, 1H), 7.32–7.51 (m, 6H), 7.18 (dd, J = 2.26, 7.78 Hz, 1H), 5.17 (s, 2H), 3.26 (q, J = 7.36 Hz, 2H), 1.47 (t, J = 7.28 Hz, 3H).

Step 2: Oxidation to 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (this compound)

This protocol details the oxidation of the thioether to the final sulfoxide product. The procedure is adapted from the synthesis of the analogous methylsulfonyl compound.

Materials:

-

4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine (from Step 1)

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (CH₂Cl₂)

-

Reagents for workup and purification (e.g., ethyl acetate, petroleum ether)

Procedure:

-

To a solution of 4-(3-(benzyloxy)phenyl)-2-(ethylthio)-6-(trifluoromethyl)pyrimidine in dichloromethane (10 ml), add meta-chloroperoxybenzoic acid (mCPBA).

-

The reaction mixture is stirred at room temperature for 4 hours.

-

After the reaction is complete, the mixture is concentrated in vacuo.

-

The crude product is purified by silica gel chromatography (CombiFlash, 0%–15% ethyl acetate in petroleum ether) to give the final product as a yellow oil.

Visualizations

Caption: Synthetic workflow for the preparation of the target compound.

Caption: Logical relationship of the key synthetic transformations.

Application Notes and Protocols for the Synthesis of Trifluoromethylpyrimidines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the synthesis of various trifluoromethylpyrimidine derivatives. The inclusion of a trifluoromethyl group into the pyrimidine scaffold is a key strategy in medicinal chemistry, often leading to compounds with enhanced biological activity and improved pharmacokinetic properties. These derivatives are of significant interest in drug discovery, with applications as antitumor, antiviral, and anti-inflammatory agents.

This application note outlines three distinct and effective methods for the synthesis of trifluoromethylpyrimidines:

-

Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives. This approach offers a selective and efficient route to 5-trifluoromethylpyrimidines, avoiding the challenges associated with direct trifluoromethylation of the pyrimidine ring.

-

Method 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction. A modification of the classic Biginelli reaction utilizing ethyl trifluoroacetoacetate to produce dihydropyrimidine structures, which are valuable intermediates and bioactive compounds in their own right.

-

Method 3: Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. This protocol details a cyclocondensation reaction to create a fused heterocyclic system containing a trifluoromethylpyrimidine core.

Method 1: One-Pot Three-Component Synthesis of 5-Trifluoromethyl Pyrimidine Derivatives

This method provides a highly selective and efficient one-pot synthesis of 5-trifluoromethyl pyrimidine derivatives from sodium triflinate (CF3SO2Na), aryl enaminones, and aryl amidine hydrochlorides. This approach avoids the regioselectivity issues often encountered with direct trifluoromethylation of the pyrimidine ring.

Experimental Protocol

A mixture of the aryl enaminone (0.5 mmol), aryl amidine hydrochloride (0.6 mmol), sodium triflinate (1.0 mmol), and Cu(OAc)2 (1.0 mmol) in 1,2-dichloroethane (DCE, 5 mL) is stirred at 80 °C for 12 hours under an air atmosphere. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 5-trifluoromethyl pyrimidine derivative.

Quantitative Data

| Entry | Aryl Enaminone | Aryl Amidine Hydrochloride | Product | Yield (%) |

| 1 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | Benzamidine hydrochloride | 2,6-diphenyl-5-(trifluoromethyl)pyrimidine | 75 |

| 2 | (E)-3-(dimethylamino)-1-(p-tolyl)prop-2-en-1-one | Benzamidine hydrochloride | 2-phenyl-6-(p-tolyl)-5-(trifluoromethyl)pyrimidine | 80 |

| 3 | (E)-1-(4-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one | Benzamidine hydrochloride | 6-(4-chlorophenyl)-2-phenyl-5-(trifluoromethyl)pyrimidine | 72 |

| 4 | (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one | 4-methoxybenzamidine hydrochloride | 6-phenyl-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyrimidine | 78 |

Experimental Workflow

Caption: Workflow for the one-pot synthesis of 5-trifluoromethyl pyrimidines.

Method 2: Synthesis of 4-Trifluoromethyl-3,4-dihydropyrimidin-2(1H)-ones via the Biginelli Reaction

The Biginelli reaction is a classic multi-component reaction for the synthesis of dihydropyrimidines. By employing ethyl trifluoroacetoacetate as the 1,3-dicarbonyl component, 4-trifluoromethyl substituted dihydropyrimidin-2(1H)-ones can be efficiently prepared.

Experimental Protocol

A mixture of an aldehyde (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and urea or thiourea (1.5 mmol) is heated in ethanol (10 mL) with a catalytic amount of hydrochloric acid at reflux. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled in an ice bath, and the precipitated product is collected by filtration. The solid is then washed with cold ethanol and dried to afford the 3,4-dihydropyrimidin-2(1H)-one. Further purification can be achieved by recrystallization from ethanol. In some cases, using ethyl trifluoroacetoacetate can lead to the isolation of a hexahydropyrimidine intermediate, which can be converted to the final dihydropyrimidine.

Quantitative Data

| Entry | Aldehyde | Carbonyl Component | Product | Yield (%) |

| 1 | Benzaldehyde | Urea | 5-ethoxycarbonyl-6-methyl-4-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 68 |

| 2 | 4-Chlorobenzaldehyde | Urea | 4-(4-chlorophenyl)-5-ethoxycarbonyl-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 72 |

| 3 | 4-Methoxybenzaldehyde | Urea | 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-one | 65 |

| 4 | Benzaldehyde | Thiourea | 5-ethoxycarbonyl-6-methyl-4-phenyl-4-(trifluoromethyl)-3,4-dihydropyrimidin-2(1H)-thione | 75 |

Experimental Workflow

Caption: Workflow for the Biginelli synthesis of 4-trifluoromethyl-dihydropyrimidines.

Method 3: Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives

This protocol describes the synthesis of a fused heterocyclic system where a trifluoromethylpyrimidine ring is annulated with a thiazole ring. The procedure involves a cyclocondensation reaction followed by chlorination and subsequent amination.

Experimental Protocol

Step 1: Cyclocondensation

A mixture of an appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol) and trifluoroacetic anhydride (20 mL) is heated at reflux with stirring for 4 hours. The reaction mixture is then allowed to stand at room temperature overnight. The resulting precipitate is collected by filtration and recrystallized from toluene to yield the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one.

Step 2: Chlorination

To the product from Step 1 (10 mmol), phosphorus oxychloride (10 mL) and N,N-dimethylaniline (2 mL) are added. The mixture is heated under reflux for 2 hours. After cooling, the mixture is poured into 200 mL of ice-water. The solid is filtered, washed with water, dried, and recrystallized from glacial acetic acid to give the 7-chloro-3-substituted-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Step 3: Amination

A solution of the 7-chloro derivative (1 mmol) and the desired amine (2.5 mmol) in ethanol (10 mL) is refluxed for 3 hours. After cooling, the obtained solid is filtered and recrystallized from butan-1-ol to afford the final 7-amino-3-substituted-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione.

Quantitative Data

| Step | Starting Material | Reagents | Product | Yield (%) |

| 1 | 4-amino-3-ethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide | Trifluoroacetic anhydride | 3-ethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one | 62 |

| 2 | 3-ethyl-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one | POCl3, N,N-dimethylaniline | 7-chloro-3-ethyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 60 |

| 3 | 7-chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Methylamine | 7-(methylamino)-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | 65 |

Experimental Workflow

Caption: Multi-step synthesis of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines.

References

"using 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine in cancer cell lines"

Application Notes and Protocols for Pyrimidine Derivatives in Cancer Cell Lines

Compound of Interest: 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine

Note to the Reader: A comprehensive review of scientific literature reveals no specific studies on the application of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine in cancer cell lines. Research on this compound has primarily focused on its role as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R).

The following content is a generalized guide based on the broader class of pyrimidine derivatives, which are known to have significant applications in oncology.[1][2] This document provides researchers with a foundational understanding and standardized protocols for evaluating novel pyrimidine compounds in cancer research.

Introduction to Pyrimidine Derivatives in Oncology

The pyrimidine scaffold is a fundamental heterocyclic structure found in nucleic acids and has been a cornerstone in the development of anticancer therapeutics.[1][2] Various analogues of pyrimidine exhibit a wide range of potent activities, including anticancer effects.[1] The inclusion of a trifluoromethyl group, as seen in the compound of interest, is a common strategy in medicinal chemistry to enhance the bioavailability and pharmacological properties of a molecule.[3][4]

The anticancer activity of pyrimidine derivatives is diverse, with compounds being developed as inhibitors of kinases, modulators of cellular signaling pathways, and antimetabolites.[1][5] Given the structural features of 4-(3-(benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine, a hypothetical mechanism of action in cancer could involve the inhibition of key signaling pathways that are often dysregulated in cancer, such as those involving protein kinases.

Hypothetical Workflow for Evaluating a Novel Pyrimidine Derivative

The following diagram outlines a general workflow for the initial screening and characterization of a novel pyrimidine compound for potential anticancer activity.

Caption: A generalized workflow for the screening and evaluation of a novel compound for anticancer properties.

Standardized Protocols for Key Experiments

The following are detailed protocols for foundational experiments to assess the anticancer potential of a novel pyrimidine derivative.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, LoVo for colon adenocarcinoma)[6]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with 0.04 N HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Prepare serial dilutions of the test compound in the complete medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if the compound induces cell cycle arrest.

Materials:

-

Cancer cell lines

-

Test compound

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at its IC50 concentration for 24 or 48 hours.

-

Harvest the cells by trypsinization, wash with ice-cold PBS, and collect the cell pellet by centrifugation.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend in 500 µL of PI staining solution.

-